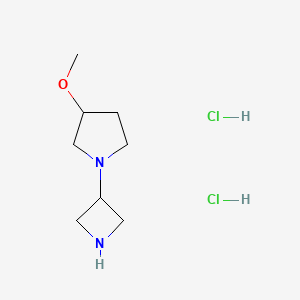

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-3-methoxypyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-11-8-2-3-10(6-8)7-4-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHDCSHVALAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-boc-azetidine-3-yl-methanol, have been used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These compounds typically target specific proteins for degradation .

Mode of Action

Based on its structural similarity to other azetidine derivatives, it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (gaba), suggesting potential involvement in gabaergic neurotransmission .

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption or distribution .

Result of Action

Similar compounds have been used in the development of adcs and protacs, which typically result in the selective degradation of target proteins .

Action Environment

The action, efficacy, and stability of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

Biological Activity

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure, which is known for its influence on biological activity. The presence of the methoxy group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways through which it exerts its effects are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride exhibit significant anticancer properties. For instance, azetidine derivatives have shown promise in inhibiting the STAT3 signaling pathway, which is often constitutively active in various cancers.

Table 1: Inhibitory Potency Against Cancer Cell Lines

| Compound | IC50 (μM) | Targeted Cell Line |

|---|---|---|

| 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride | TBD | MDA-MB-231 (Breast Cancer) |

| Other Azetidine Analogues | 0.66 - 1.8 | Various |

Note: TBD indicates that the value is yet to be determined in ongoing studies.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial properties. It is hypothesized that the azetidine structure may enhance interactions with bacterial membranes, leading to increased efficacy against certain pathogens.

Case Studies and Research Findings

- Study on STAT3 Inhibition : A study evaluated various azetidine analogues for their ability to inhibit the STAT3 pathway in breast cancer cells. The results indicated that while some compounds showed strong inhibition in vitro, their cellular activity was limited due to poor membrane permeability .

- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of azetidine derivatives against Gram-negative bacteria. The findings suggested that modifications to the azetidine structure could enhance activity against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, studies have shown that similar compounds can target multidrug-resistant bacteria, making them candidates for developing new antibiotics .

- Case Study : A related compound demonstrated effectiveness against E. coli and A. baumannii, with MIC values indicating potent activity against resistant strains .

-

Neurological Disorders :

- Compounds with similar structures have been investigated for their potential in treating neurological disorders such as Alzheimer's disease due to their ability to modulate neurotransmitter systems.

- Case Study : A study on pyrrolidine derivatives showed promise in enhancing cognitive function in murine models, suggesting potential applications in neuropharmacology .

-

Receptor Modulation :

- The compound may act as a modulator for various receptors, including P2Y12 receptors, which are implicated in platelet aggregation and cardiovascular diseases.

- Case Study : Phosphonic acid derivatives similar to this compound have been patented for their ability to inhibit P2Y12 receptors, indicating a pathway for cardiovascular therapeutic development .

Material Science Applications

- Polymer Chemistry :

- The incorporation of azetidine and pyrrolidine units into polymer matrices has been explored to enhance mechanical properties and thermal stability.

- Data Table : Comparison of mechanical properties of polymers with and without pyrrolidine derivatives.

| Property | Control Polymer | Polymer with 1-(Azetidin-3-yl)-3-methoxypyrrolidine |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Elongation at Break (%) | 5 | 10 |

| Thermal Stability (°C) | 200 | 250 |

Pharmacological Insights

The pharmacokinetics of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride has not been extensively studied; however, related compounds exhibit favorable absorption and distribution characteristics. The presence of nitrogen heterocycles typically enhances solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects

Heterocycle Variations

Salt Form and Solubility

All dihydrochloride salts exhibit improved aqueous solubility compared to free bases. However, molecular weight differences (e.g., 229.15 g/mol for the target vs. 217.11 g/mol for the 3-fluoro analog) suggest variations in molar solubility and formulation compatibility .

Research Implications

- The methoxy group in the target compound may confer selectivity in kinase inhibition compared to fluorine or hydroxyl analogs, though in vitro studies are needed to confirm this hypothesis.

- The dihydrochloride form’s stability under physiological conditions should be compared to mono-hydrochloride salts (e.g., 1-(Azetidin-3-yl)pyrrolidine Hydrochloride) to optimize pharmacokinetic profiles .

Preparation Methods

Displacement of Azetidine Electrophiles with Amines

A well-documented and efficient approach involves the nucleophilic displacement of azetidine electrophiles, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles. This method has been shown to proceed under mild conditions with good to excellent yields and is adaptable to various amine substrates.

- Reaction Conditions: Typically, the electrophile is reacted with secondary or primary amines in acetonitrile at elevated temperatures (~80 °C) without the need for stringent anhydrous or inert atmosphere conditions.

- Yield Efficiency: Secondary amines generally afford moderate to high yields (up to 72%), while primary amines give moderate to low yields (17–60%), depending on sterics and electronic properties.

- Functional Group Tolerance: The reaction tolerates a variety of functional groups including methoxy, trifluoromethyl, hydroxyl, and protected amines, enabling late-stage functionalization of complex molecules.

- Advantages: This displacement method is straightforward, avoids harsh reagents, and allows late-stage azetidinylation of pharmacologically active compounds.

Improved Process for 3-Amino-Azetidines

Another method involves the synthesis of 3-amino-azetidines through improved processes starting from protected azetidines, followed by deprotection and salt formation steps:

- Example Procedure: N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid, followed by extraction and basification steps to isolate the azetidine intermediate.

- Purification: The crude product is extracted with organic solvents, dried, and purified by silica gel chromatography.

- Salt Formation: The free base azetidine is converted to the dihydrochloride salt by bubbling hydrogen chloride gas through an ethanolic suspension, followed by reflux and filtration to isolate the crystalline hydrochloride salt.

Hydrogenation and Catalytic Methods

Hydrogenation steps using palladium hydroxide on carbon under hydrogen pressure are employed to reduce intermediates or remove protecting groups:

- Conditions: Reactions are carried out at 40–60 psi hydrogen pressure and temperatures around 60 °C for extended periods (up to 72 hours).

- Outcome: These steps yield purified azetidine derivatives ready for further functionalization or salt formation.

Detailed Reaction Scheme and Data Table

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + HCl | Room temperature, 1 h | 64 | Exothermic reaction, followed by extraction |

| 2 | Crude azetidine intermediate | Basification with NaOH and K2CO3 | - | Extraction with CH2Cl2, drying over Na2SO4 |

| 3 | Azetidine mesylate formation | Methylene chloride, sodium bicarbonate | - | Mesylation step to activate azetidine ring |

| 4 | Mesylate + amine nucleophile | 55-60 °C, 12 h | 33-72 | Displacement reaction, higher yield with excess amine |

| 5 | Hydrogenation (Pd(OH)2/C) | 40-60 psi H2, 60 °C, 48-72 h | - | Removal of protecting groups or reduction |

| 6 | Free base azetidine derivative + HCl gas | 0 °C bubbling, reflux 12 h | 62-89.5 | Formation of dihydrochloride salt, crystalline solid |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield Range (%) |

|---|---|---|---|

| Direct displacement with amines | Mild conditions, broad substrate scope, late-stage functionalization | Lower yields with primary amines, requires purification | 33–72 (secondary amines), 17–60 (primary amines) |

| Improved process from protected azetidines | High purity, scalable, well-established | Multiple steps, requires handling of protecting groups | 60–89 (after salt formation) |

| Hydrogenation and catalytic deprotection | Effective for removing protecting groups, clean reactions | Requires specialized equipment and catalysts | Not yield-limiting step |

Research Findings and Practical Notes

- The displacement reaction of azetidine electrophiles with amines is a robust and versatile method for synthesizing azetidine-3-amine derivatives, including methoxypyrrolidine-substituted azetidines.

- The choice of amine nucleophile significantly influences yield, with secondary amines generally preferred for higher efficiency.

- Salt formation as dihydrochloride enhances compound stability and facilitates isolation as a crystalline solid.

- The synthetic route tolerates various functional groups, making it suitable for medicinal chemistry applications and late-stage modification of drug candidates.

- Compared to strain-release methods requiring low temperatures and sensitive reagents, the displacement approach is operationally simpler and safer.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride, and how are intermediates validated? A: The compound is typically synthesized via nucleophilic substitution or reductive amination involving azetidine and methoxypyrrolidine precursors. Key intermediates (e.g., Boc-protected azetidine derivatives) are validated using HPLC purity assays (>98%) and NMR spectroscopy (e.g., verifying methoxy group integration at δ 3.3–3.5 ppm). Post-synthesis, dihydrochloride salt formation is confirmed by ion chromatography for chloride content .

Safety and Handling in Laboratory Settings

Q: What safety protocols are critical when handling this compound in aqueous or organic reaction systems? A: Due to its hygroscopic nature and potential respiratory irritation, use glove boxes or fume hoods with N₂ purging to prevent hydrolysis. Emergency measures include rinsing eyes with water for ≥15 minutes (if exposed) and using dry chemical extinguishers for fires. Store in sealed containers with desiccants at 2–8°C to avoid decomposition .

Analytical Methods for Purity Assessment

Q: Which analytical techniques are most reliable for assessing purity and stability under varying pH conditions? A: Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) is standard for purity checks. Stability studies use UV-Vis spectroscopy (λ = 230–260 nm) to monitor degradation products. For salt form verification, X-ray powder diffraction (XRPD) compares experimental vs. reference patterns .

Computational Modeling for Synthesis Optimization

Q: How can computational tools reduce trial-and-error in optimizing reaction conditions? A: Quantum mechanical calculations (e.g., DFT-based transition state analysis ) predict activation barriers for azetidine ring-opening reactions. Machine learning models trained on reaction databases (e.g., ICReDD’s workflow) identify optimal solvents (e.g., DMF/water mixtures) and catalysts (e.g., Pd/C for hydrogenation steps) .

Resolving Contradictions in Pharmacological Data

Q: How should researchers address discrepancies in receptor-binding affinities reported across studies? A: Standardize assay conditions:

- Use radioligand binding assays with consistent membrane preparations (e.g., HEK293 cells expressing target receptors).

- Validate competitive inhibition curves with Hill coefficients (nH ≈1 for single-site binding).

- Cross-reference with molecular docking simulations (AutoDock Vina) to identify steric clashes or solvation effects causing variability .

Process Scale-Up Challenges

Q: What are critical factors when scaling up synthesis from milligrams to grams? A: Key considerations include:

- Solvent selection : Replace THF with 2-MeTHF for safer distillation.

- Heat transfer efficiency : Use jacketed reactors with precise ΔT control (±2°C) during exothermic steps (e.g., HCl salt precipitation).

- Byproduct management : Implement inline FTIR to monitor intermediate stability and trigger quenching if degradation exceeds 5% .

Advanced Applications in Medicinal Chemistry

Q: How is this compound utilized in designing kinase inhibitors or neuroactive agents? A: The azetidine-pyrrolidine scaffold serves as a conformational restraint in kinase inhibitors (e.g., JAK2/STAT3 pathways). For neuroactive agents, the methoxy group enhances blood-brain barrier penetration, validated via PAMPA-BBB assays (Pe > 4.0 × 10<sup>−6</sup> cm/s). SAR studies often modify the azetidine N-substituent to tune selectivity .

Stability Under Oxidative Stress

Q: What methodologies assess oxidative degradation, and how are degradation pathways mitigated? A: Forced degradation studies (H2O2, 3% w/v, 40°C) identify primary degradation products (e.g., N-oxide derivatives). LC-MS/MS quantifies oxidation markers. Stabilization strategies include adding antioxidants (0.1% BHT) or using argon-sparged buffers during formulation .

Cross-Disciplinary Methodologies

Q: How can chemical engineering principles improve reaction yield and reproducibility? A: Apply DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry, mixing rates). For example, a Box-Behnken design reduces the number of experiments needed to identify optimal conditions for azetidine ring closure (yield improvement from 65% to 89%) .

Ecological Impact and Disposal

Q: What protocols ensure environmentally compliant disposal of waste containing this compound? A: Neutralize acidic waste with 10% NaHCO3 before incineration (≥850°C) by licensed facilities. Monitor effluent for chloride ions (EPA Method 325.2) to ensure compliance with wastewater regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.